molecular formula C25H32N2O4 B12452673 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide

Cat. No.: B12452673
M. Wt: 424.5 g/mol
InChI Key: AHACRLQDNSGBIJ-UHFFFAOYSA-N
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Description

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-amino-3H-1,3-benzoxazole under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole moiety can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole compounds.

Scientific Research Applications

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and benzoxazole moiety can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide
  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide
  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzoxazole ring, which can influence its binding affinity and selectivity towards molecular targets. This distinct structure may result in different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide

InChI

InChI=1S/C25H32N2O4/c1-7-24(3,4)16-9-12-20(18(13-16)25(5,6)8-2)30-15-22(28)26-17-10-11-19-21(14-17)31-23(29)27-19/h9-14H,7-8,15H2,1-6H3,(H,26,28)(H,27,29)

InChI Key

AHACRLQDNSGBIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)O3)C(C)(C)CC

Origin of Product

United States

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